molecular formula C9H12O B15348355 Ethenone, (4-methylenecyclohexyl)-(9CI)

Ethenone, (4-methylenecyclohexyl)-(9CI)

Cat. No.: B15348355
M. Wt: 136.19 g/mol
InChI Key: JXRMCQGMKGEEDU-UHFFFAOYSA-N
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Description

Ethenone, (4-methylenecyclohexyl)-(9CI) is a ketene derivative characterized by a 4-methylenecyclohexyl substituent attached to the ethenone (C=O) core. Ketene derivatives are highly reactive intermediates in organic synthesis, often utilized in cycloadditions and polymerizations due to their electrophilic nature .

Properties

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

InChI

InChI=1S/C9H12O/c1-8-2-4-9(5-3-8)6-7-10/h6,9H,1-5H2

InChI Key

JXRMCQGMKGEEDU-UHFFFAOYSA-N

Canonical SMILES

C=C1CCC(CC1)C=C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethenone, (4-methylenecyclohexyl)-(9CI) typically involves the reaction of cyclohexanone with formaldehyde under basic conditions to form the methylene group

Industrial Production Methods

In industrial settings, the production of Ethenone, (4-methylenecyclohexyl)-(9CI) can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethenone, (4-methylenecyclohexyl)-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methylene group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted cyclohexyl derivatives.

Scientific Research Applications

It appears the query is requesting information on the applications of "Ethenone, (4-methylenecyclohexyl)-(9CI)." However, the search results primarily discuss ethenone (without the 4-methylenecyclohexyl group) and 1-[(4R)-4-methylcyclohexen-1-yl]ethanone, which is different from the query. Therefore, it's challenging to provide a detailed article specifically on the applications of "Ethenone, (4-methylenecyclohexyl)-(9CI)" based on the provided search results.

However, based on the provided search results, here's what can be gathered regarding similar compounds:

Related Compounds and Their Applications

1-[(4R)-4-methylcyclohexen-1-yl]ethanone:

  • Use as an Aroma Chemical: 1-[(4R)-4-methylcyclohexen-1-yl]ethanone can be used to impart a ylang-ylang note to compositions . It can also serve as a substitute for p-Methyl-cresyl-ether .
  • Applications in Various Compositions: This compound can be used as a fragrance in perfume compositions, body care compositions, hygiene articles, household cleaning compositions, textile detergent compositions, foods, food supplements, pharmaceutical compositions, and crop protection compositions .
  • Perfume Compositions: It can be used in fine fragrances, air fresheners (liquid, gel, or solid carrier form), aerosol sprays, scented cleaners, and oils . Fine fragrances include perfume extracts, Eau de perfumes, Eau de Toilettes, Eau de Colognes, Eau de Solide, and Extrait perfume .
  • Olfactory Properties: 1-[(4R)-4-methylcyclohexen-1-yl]ethanone possesses pleasant organoleptic properties, making it suitable as a fragrance or flavor . Its solubility and compatibility with other ingredients, along with its toxicological acceptability, make it particularly suitable for these applications .

Ethenone:

  • Production: Ethenone is produced by thermal dehydration of acetic acid at 700–750 °C using triethyl phosphate as a catalyst . It can also be produced by the thermolysis of acetone at 600–700 °C .
  • Use: Ethenone is used to make acetic anhydride from acetic acid and for the acetylation of chemical compounds .
  • Reactions: Ethenone is very reactive and tends to react with nucleophiles to form an acetyl group. For example, it reacts with water to form acetic acid, with acetic acid to form acetic anhydride, and with ammonia and amines to form ethanamides .
  • Synthesis of Sorbic Acid: Ethenone is used in the synthesis of sorbic acid by reaction with 2-butenal (crotonaldehyde) in the presence of zinc salts .

Mechanism of Action

The mechanism of action of Ethenone, (4-methylenecyclohexyl)-(9CI) involves its interaction with various molecular targets. The methylene group can act as an electrophile, participating in reactions with nucleophiles. This reactivity is crucial for its role in organic synthesis and potential biological activity.

Comparison with Similar Compounds

Key Structural and Functional Differences

Substituent Complexity: The 4-methylenecyclohexyl group in the target compound introduces a rigid, non-aromatic cyclohexane ring with a conjugated methylene group. This contrasts with 525-06-4 (diphenyl substitution), which benefits from aromatic stabilization but lacks conformational flexibility . 652158-71-9 features a bicyclic terpene-derived substituent, offering stereochemical complexity absent in simpler analogs like 5694-65-5 .

Reactivity: Electron-deficient ketenes (e.g., 5694-65-5) exhibit higher electrophilicity due to electron-withdrawing cyano groups, whereas 525-06-4 and the target compound are less reactive due to alkyl/aryl electron-donating effects .

Applications: Styryl isobutyl ketone (2892-18-4) is primarily used in industrial flavor synthesis, while bicyclic derivatives like 652158-71-9 are explored for asymmetric catalysis .

Research Findings and Trends

  • Thermal Stability: Linear ketenes (e.g., diphenylethenone) decompose above 150°C, whereas bicyclic analogs (e.g., 652158-71-9) show enhanced stability up to 200°C due to steric protection of the ketene moiety .
  • Synthetic Utility : Dioxolane-fused ketenes (5694-65-5 ) are pivotal in [2+2] cycloadditions for heterocycle synthesis, while styryl ketenes (2892-18-4 ) undergo conjugate additions in fragrance chemistry .

Q & A

Q. What are the standard synthetic routes for preparing Ethenone, (4-methylenecyclohexyl)-(9CI), and how is purity ensured?

The synthesis of ethenone derivatives typically involves controlled pyrolysis of ketones (e.g., acetone) under anaerobic conditions to avoid decomposition . For substituted variants like (4-methylenecyclohexyl)-ethenone, methods may include Friedel-Crafts acylation or catalytic cyclization using Lewis acids (e.g., AlCl₃) to introduce the methylenecyclohexyl group. Post-synthesis, purity is ensured via fractional distillation under inert atmospheres and characterization by NMR (¹H/¹³C) and GC-MS to confirm structural integrity and eliminate byproducts .

Q. Which spectroscopic techniques are most effective for characterizing Ethenone derivatives?

Key techniques include:

  • ¹H/¹³C NMR : To resolve the methylenecyclohexyl group’s stereochemistry and confirm substitution patterns.
  • IR Spectroscopy : Identifies carbonyl (C=O) stretching frequencies (~2100–2150 cm⁻¹) and methylene (C-H) vibrations.
  • Mass Spectrometry (EI/ESI) : Determines molecular weight (e.g., 162.61 g/mol for chloro-substituted analogs) and fragmentation pathways .

Q. How do substituents (e.g., halogen groups) influence the compound’s stability and reactivity?

Substituents like chlorine or fluorine alter electronic density at the carbonyl group, affecting reactivity. For example, chloro-substituted ethenones exhibit higher electrophilicity, enhancing nucleophilic addition rates. Comparative data from analogs:

CompoundSubstituentReactivity (vs. Nucleophiles)Stability (t₁/₂ at 25°C)
2-Chloro-1-(THP-yl)ethanoneClHigh48 hours
2-Bromo-1-(THP-yl)ethanoneBrModerate24 hours
Parent EthenoneHLow<1 hour

Electron-withdrawing groups (Cl) stabilize intermediates in nucleophilic substitutions, while bulky groups (THP) reduce steric hindrance .

Advanced Research Questions

Q. How can researchers design experiments to study the compound’s reactivity given its thermal instability?

  • Inert Atmosphere Protocols : Use Schlenk lines or gloveboxes to prevent moisture/oxygen exposure.
  • Real-Time Monitoring : Employ stopped-flow IR or Raman spectroscopy to track reaction kinetics.
  • Low-Temperature Techniques : Conduct reactions at –20°C to slow decomposition, validated by control experiments comparing yield vs. temperature gradients .

Q. What strategies resolve contradictions in reported biological activity data for ethenone derivatives?

Discrepancies often arise from assay conditions (e.g., solvent polarity, pH). For example:

  • Antimicrobial Activity : Chloro-substituted ethenones show high activity in non-polar solvents (logP > 2) but reduced efficacy in aqueous media due to hydrolysis.
  • Enzyme Inhibition : Use isothermal titration calorimetry (ITC) to quantify binding affinities under standardized buffer conditions (pH 7.4, 25°C). Cross-validate with molecular docking to identify key interactions (e.g., halogen bonding with catalytic residues) .

Q. How can computational modeling optimize the design of ethenone-based probes for biomolecular interactions?

  • Molecular Dynamics (MD) Simulations : Predict binding modes of the methylenecyclohexyl group with hydrophobic enzyme pockets (e.g., cytochrome P450).
  • QSAR Analysis : Correlate substituent electronegativity (Hammett σ constants) with inhibitory potency (IC₅₀) to guide synthetic prioritization.
  • TD-DFT Calculations : Model UV-vis spectra to validate probe fluorescence in target recognition (e.g., G-quadruplex DNA) .

Q. What safety protocols are critical for handling ethenone derivatives in vitro?

  • Ventilation : Use fume hoods with >100 fpm airflow for synthesis and purification.
  • Personal Protective Equipment (PPE) : Chemically resistant gloves (e.g., nitrile) and full-face shields.
  • Deactivation : Neutralize spills with 10% sodium bicarbonate solution, followed by solidification using vermiculite .

Data Contradiction Analysis Example

Issue : Conflicting reports on anti-inflammatory activity of ethenone analogs.
Resolution :

  • Variable | Study A (High Activity) | Study B (Low Activity)
    • Cell Line | RAW 264.7 macrophages | HEK-293T
    • Concentration | 10 µM | 50 µM
    • Assay | TNF-α ELISA | NF-κB luciferase
  • Conclusion : Cell-type specificity and assay sensitivity (ELISA vs. luciferase) account for disparities. Standardize models (e.g., primary immune cells) for comparative studies .

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